

# A Comparative Analysis of the Cost-Effectiveness of Different Iron Chelates

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Iron chelation therapy is a cornerstone in the management of transfusional iron overload, a common and serious complication in patients with chronic anemias such as  $\beta$ -thalassemia and sickle cell disease. The accumulation of excess iron can lead to significant morbidity and mortality due to organ damage. This guide provides a comparative analysis of the three most commonly used iron chelators: deferoxamine (DFO), deferiprone (DFP), and deferasirox (DFX), with a focus on their cost-effectiveness, supported by experimental data.

# **Executive Summary**

The choice of an iron chelating agent is a complex decision that involves balancing efficacy, safety, patient adherence, and cost. Deferoxamine, the historical standard of care, is effective but requires burdensome subcutaneous infusions, leading to poor compliance. The advent of oral chelators, deferiprone and deferasirox, has significantly improved the quality of life and adherence for patients.

From a cost-effectiveness standpoint, studies from various healthcare systems present a nuanced picture. In a Chinese cost-utility analysis, deferiprone was found to be the most cost-effective option, followed by deferoxamine, deferasirox, and a combination of DFO+DFP. Conversely, a U.S.-based analysis suggested that deferasirox is a cost-effective alternative to deferoxamine, primarily due to the high costs associated with DFO's infusion administration. An Italian study also found deferiprone to be a cost-effective option. The higher acquisition cost of



deferasirox is often weighed against the lower administration costs and improved quality of life compared to deferoxamine.

### **Efficacy and Safety Profile**

The efficacy of iron chelators is primarily measured by their ability to reduce serum ferritin levels and liver iron concentration (LIC). A network meta-analysis of randomized controlled trials concluded that deferiprone has comparable efficacy to deferoxamine and deferasirox in reducing both LIC and serum ferritin. However, some studies suggest nuances in their effectiveness. For instance, a retrospective comparison indicated that deferiprone might be more effective in removing myocardial iron, which is a critical factor in preventing cardiac complications.

In terms of safety, all three chelators have distinct adverse effect profiles. The same network meta-analysis found that deferiprone had the highest probability of being the safest among the three. Deferasirox was associated with a significantly higher risk of adverse events compared to deferiprone.

Table 1: Comparative Efficacy of Iron Chelators

| Feature                    | Deferoxamine<br>(DFO)               | Deferiprone (DFP)                   | Deferasirox (DFX)                   |
|----------------------------|-------------------------------------|-------------------------------------|-------------------------------------|
| Primary Efficacy<br>Marker | Reduction in serum ferritin and LIC | Reduction in serum ferritin and LIC | Reduction in serum ferritin and LIC |
| Myocardial Iron<br>Removal | Moderate                            | High                                | Moderate to High                    |
| Administration Route       | Subcutaneous infusion               | Oral                                | Oral                                |

Table 2: Comparative Safety Profile of Iron Chelators



| Adverse Effect                     | Deferoxamine<br>(DFO)                                       | Deferiprone (DFP)                                                         | Deferasirox (DFX)                                                    |
|------------------------------------|-------------------------------------------------------------|---------------------------------------------------------------------------|----------------------------------------------------------------------|
| Common Side Effects                | Local infusion site reactions, auditory and visual toxicity | Agranulocytosis,<br>neutropenia,<br>gastrointestinal upset,<br>arthralgia | Gastrointestinal disturbances, skin rash, renal and hepatic toxicity |
| Monitoring<br>Requirements         | Regular auditory and ophthalmologic exams                   | Weekly complete blood counts                                              | Regular renal and liver function tests                               |
| Safety Ranking (Meta-<br>analysis) | Intermediate                                                | Safest                                                                    | Least Safe                                                           |

# **Cost-Effectiveness Analysis**

The economic evaluation of iron chelators is highly dependent on the healthcare system and the metrics used (e.g., cost-utility, cost-effectiveness).

Table 3: Summary of Cost-Effectiveness Studies



| Study Perspective         | Comparison                   | Key Findings                                                                                                                                                                                                                                       |
|---------------------------|------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| US Healthcare System      | Deferasirox vs. Deferoxamine | Deferasirox was found to be cost-effective, with the higher drug cost offset by lower administration costs and improved quality of life. The cost per quality-adjusted life-year (QALY) gained was \$28,255 (2006 USD).                            |
| Chinese Healthcare System | DFO, DFP, DFX, DFO+DFP       | Deferiprone was the most cost-<br>effective regimen, followed by<br>DFO, DFX, and the<br>combination therapy.                                                                                                                                      |
| Italian Healthcare System | DFO, DFP, DFX                | Deferiprone was identified as a cost-effective option.                                                                                                                                                                                             |
| Indonesian Study          | Deferiprone vs. Deferasirox  | Deferasirox was found to be more cost-effective than deferiprone, though it had a higher acquisition cost. The incremental cost-effectiveness ratio (ICER) for switching from deferiprone to deferasirox was IDR 23,130 per unit of effectiveness. |

Table 4: Estimated Annual Drug Costs (US Market)



| Drug         | Brand Name(s)  | Estimated Annual<br>Cost (USD)                                          | Notes                                                                                                                 |
|--------------|----------------|-------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|
| Deferasirox  | Exjade, Jadenu | \$15,000 - \$20,000<br>(Brand) \$1,200 -<br>\$1,500 (Generic,<br>India) | Patent for Exjade expired in 2017, Jadenu's patent is expected to expire in 2025. Generic availability is increasing. |
| Deferiprone  | Ferriprox      | > \$80,000                                                              | High list price in the US can be a barrier to access.                                                                 |
| Deferoxamine | Desferal       | Varies                                                                  | Drug cost is lower, but total cost is significantly increased by infusion supplies and administration.                |

Disclaimer: Drug prices are subject to change and vary based on manufacturer, insurance coverage, and pharmacy. The prices listed are estimates based on available data.

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below is a summary of a protocol for a randomized controlled trial evaluating a triple iron chelator combination.

Trial Title: Efficacy and safety of deferoxamine, deferasirox and deferiprone triple iron chelator combination therapy for transfusion-dependent β-thalassaemia with very high iron overload.

Study Design: Single-center, open-label, randomized, controlled clinical trial.

Participants: Patients with transfusion-dependent β-thalassemia and very high iron overload.



Intervention Arm: A combination of oral deferasirox, oral deferiprone, and subcutaneous deferoxamine for 6 months.

Control Arm: A combination of oral deferasirox and subcutaneous deferoxamine for 6 months.

Primary Outcome Measure: Reduction in serum ferritin levels after 6 months of treatment.

Secondary Outcome Measures:

- Reduction in liver and cardiac iron content as measured by T2\* MRI.
- Assessment of the side effect profile of the medication combinations.

Ethical Considerations: The study protocol was approved by the Ethics Committee of the Faculty of Medicine, University of Kelaniya, and the trial is registered in the Sri Lanka Clinical Trials Registry.

# Visualizations Signaling Pathway of Iron Chelation

Iron chelators function by binding to excess iron in the body, forming a stable complex that can be excreted, primarily in the urine and feces. This process reduces the amount of labile plasma iron and intracellular iron, preventing the formation of harmful reactive oxygen species and subsequent organ damage.





Click to download full resolution via product page

Caption: Mechanism of action of iron chelators.

### **Experimental Workflow for a Comparative Clinical Trial**

The following diagram illustrates the typical workflow of a randomized controlled trial comparing different iron chelation therapies, based on the protocol by Mettananda et al.





Click to download full resolution via product page

Caption: Randomized controlled trial workflow.



### Conclusion

The landscape of iron chelation therapy has evolved significantly with the introduction of oral agents, offering patients more convenient and tolerable treatment options. While deferoxamine remains an effective chelator, its parenteral administration poses significant challenges to long-term adherence. Deferiprone and deferasirox, the oral alternatives, have demonstrated comparable or, in some aspects, superior efficacy and safety profiles.

The cost-effectiveness of these agents is a critical consideration for healthcare systems, drug development professionals, and researchers. The available evidence suggests that deferiprone may be the most cost-effective option in several settings, although deferasirox's higher acquisition cost can be offset by lower administration costs and improved quality of life compared to deferoxamine. The choice of the most appropriate iron chelator should be individualized, taking into account the patient's clinical condition, iron overload severity, organ function, potential for adherence, and the economic realities of the specific healthcare environment. Further long-term comparative effectiveness and real-world cost studies are warranted to continue to refine treatment guidelines and ensure optimal outcomes for patients with transfusional iron overload.

 To cite this document: BenchChem. [A Comparative Analysis of the Cost-Effectiveness of Different Iron Chelates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7807571#a-comparative-analysis-of-the-cost-effectiveness-of-different-iron-chelates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com